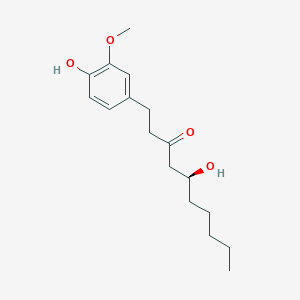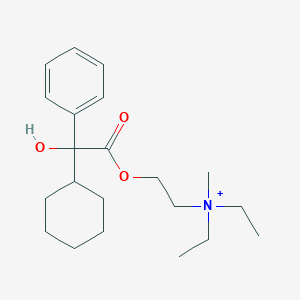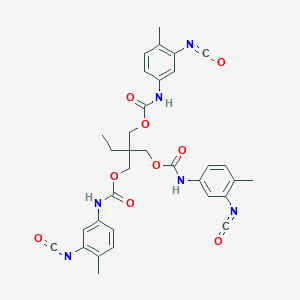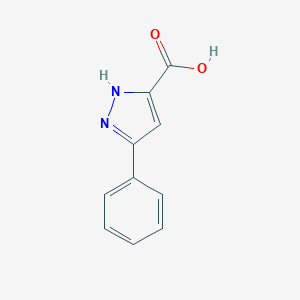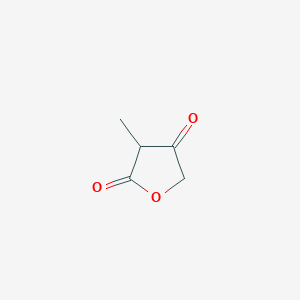
Divinylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Divinylmercury is a chemical compound that has been widely studied for its potential applications in scientific research. It is a highly toxic substance that can cause severe health problems if not handled properly. However, when used in controlled laboratory settings, divinylmercury has shown promise as a tool for studying various biochemical and physiological processes.
Mecanismo De Acción
Divinylmercury is a potent inhibitor of enzymes that contain sulfhydryl groups. It binds to these groups and disrupts the normal function of the enzyme, leading to a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Divinylmercury has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress, DNA damage, and disruption of cellular signaling pathways. It has also been shown to affect the function of various organs, including the liver, kidney, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using divinylmercury in laboratory experiments is its high potency. It can be used in very small quantities, which can be beneficial for studying enzyme kinetics and other biochemical processes. However, its toxicity also presents a significant limitation, as it must be handled with extreme caution to avoid exposure and potential health risks.
Direcciones Futuras
There are many potential future directions for research involving divinylmercury. Some possible areas of investigation include its effects on specific enzymes and proteins, its interactions with other heavy metals and metal ions, and its potential applications in drug discovery and development. Additionally, further studies are needed to better understand the mechanisms underlying its toxic effects and to develop safer handling and disposal methods for this compound.
In conclusion, divinylmercury is a powerful tool for scientific research, but its toxicity requires careful handling and disposal. Its potential applications in a variety of fields make it an important area of study for researchers in chemistry, biochemistry, and toxicology.
Métodos De Síntesis
Divinylmercury is typically synthesized through the reaction of mercury(II) salts with acetylene gas. This process involves the use of specialized equipment and should only be performed by trained professionals in a well-ventilated laboratory setting.
Aplicaciones Científicas De Investigación
Divinylmercury has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure, and metal ion transport. It has also been used as a tool for investigating the effects of heavy metal toxicity on various biological systems.
Propiedades
Número CAS |
1119-20-6 |
|---|---|
Nombre del producto |
Divinylmercury |
Fórmula molecular |
C4H6Hg |
Peso molecular |
254.68 g/mol |
Nombre IUPAC |
bis(ethenyl)mercury |
InChI |
InChI=1S/2C2H3.Hg/c2*1-2;/h2*1H,2H2; |
Clave InChI |
ZGWSAELGXZPMLK-UHFFFAOYSA-N |
SMILES |
C=C[Hg]C=C |
SMILES canónico |
C=C[Hg]C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



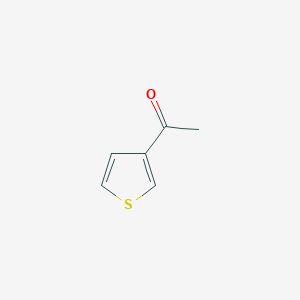
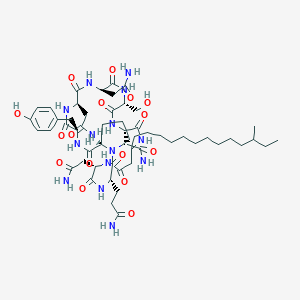
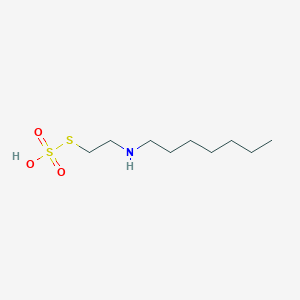
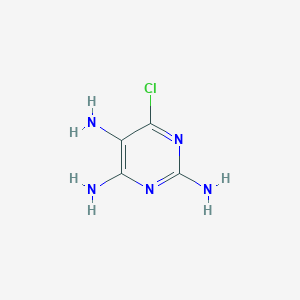

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

